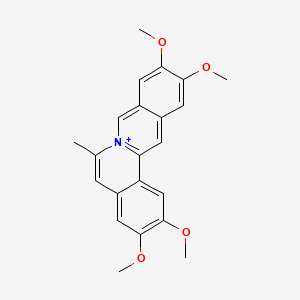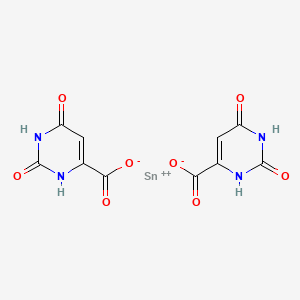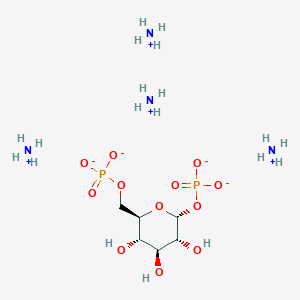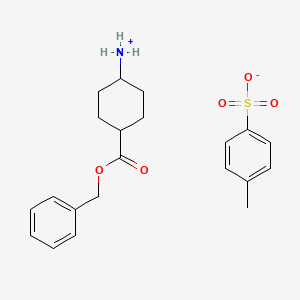
Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the European Community number 426-070-6 is known for its unique chemical properties and applications. It is identified by the Chemical Abstracts Service number 67299-45-0. This compound is utilized in various scientific and industrial fields due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the European Community number 426-070-6 involves specific reaction conditions and reagents. The detailed synthetic routes are documented in various chemical databases and research articles. Typically, the synthesis involves multiple steps, including the use of specific catalysts and solvents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, often utilizing specialized equipment to maintain the necessary temperature and pressure conditions. The production methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: The compound with the European Community number 426-070-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further chemical processes or as final products in various applications.
Scientific Research Applications
The compound with the European Community number 426-070-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with the European Community number 426-070-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes. The detailed mechanism of action is studied through various experimental techniques, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the one with the European Community number 426-070-6 include those with comparable chemical structures and properties. These compounds are often used as references in scientific studies to highlight the unique features of the compound .
Uniqueness: The uniqueness of the compound with the European Community number 426-070-6 lies in its specific chemical structure and reactivity Compared to similar compounds, it may exhibit distinct properties that make it particularly valuable for certain applications
Properties
CAS No. |
67299-45-0 |
|---|---|
Molecular Formula |
C21H27NO5S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(4-phenylmethoxycarbonylcyclohexyl)azanium |
InChI |
InChI=1S/C14H19NO2.C7H8O3S/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,12-13H,6-10,15H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
RHIBZVZOMYLKGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CC(CCC1C(=O)OCC2=CC=CC=C2)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


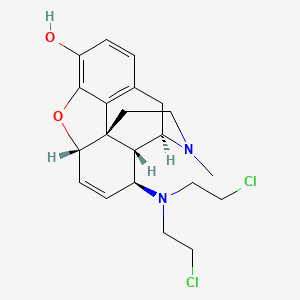
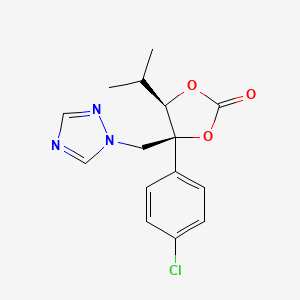
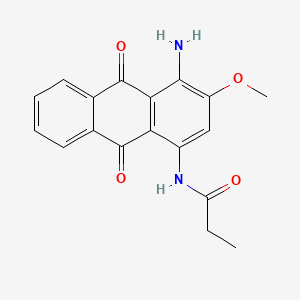



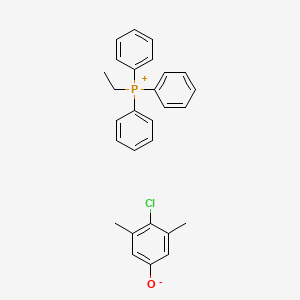
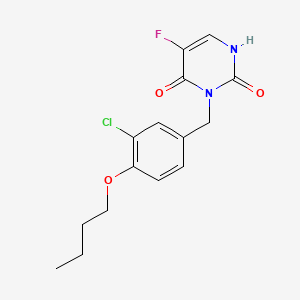
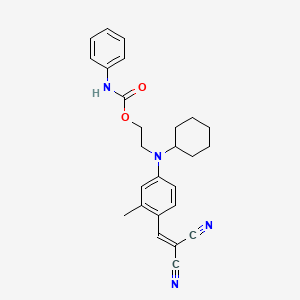

![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
